Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl-
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Overview
Description
Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl- is a chemical compound with the molecular formula C13-H9-Cl-N2-O3-S and a molecular weight of 308.75 . This compound is known for its unique structure, which includes a benzenebutanamide backbone with a 4-chloro substitution and a thiazolyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl- typically involves the reaction of 4-chlorobenzoyl chloride with thiazole-2-carboxamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The 4-chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzenebutanamides.
Scientific Research Applications
Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)-
- Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl-
Uniqueness
Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl- is unique due to its specific substitution pattern and the presence of the thiazolyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
130421-41-9 |
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Molecular Formula |
C13H9ClN2O3S |
Molecular Weight |
308.74 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2,4-dioxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H9ClN2O3S/c14-9-3-1-8(2-4-9)10(17)7-11(18)12(19)16-13-15-5-6-20-13/h1-6H,7H2,(H,15,16,19) |
InChI Key |
QHYDAVOALMONPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(=O)NC2=NC=CS2)Cl |
Origin of Product |
United States |
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